molecular formula C15H23NO3S B2736092 N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide CAS No. 1396746-14-7

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide

Cat. No. B2736092
M. Wt: 297.41
InChI Key: SEGGRDAGBJMDKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide, also known as MMB-2201, is a synthetic cannabinoid compound that has gained popularity in recent years due to its potent psychoactive effects. This compound belongs to the family of indole-derived synthetic cannabinoids, which are structurally similar to the active ingredient in marijuana, delta-9-tetrahydrocannabinol (THC). MMB-2201 is a potent agonist at the cannabinoid receptor CB1, which is responsible for the psychoactive effects of THC.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Conversion to Aromatic Amines : The conversion of phenols to primary and secondary aromatic amines, involving a process similar to the Smiles rearrangement, showcases a method for transforming phenols into valuable chemical intermediates (Coutts & Southcott, 1990).
  • Chemoselective Reactions : Investigations into the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with electrophiles highlight methods for synthesizing chiral hexahydro-4-pyrimidinones and oxazolidines, indicating potential pathways for creating bioactive compounds or intermediates (Hajji et al., 2002).

Biological Activities and Applications

  • Anticancer Agent Design : Functionalized amino acid derivatives related to the structure of interest have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines, underscoring the potential for designing new anticancer agents (Kumar et al., 2009).
  • Corrosion Inhibition : Schiff base compounds, while not the same, share a thematic chemical relevance, demonstrating inhibitive effects on corrosion, pointing towards the application of similar compounds in materials science to protect metals in harsh environments (Leçe et al., 2008).

Material Science and Polymer Chemistry

  • Polymer Synthesis : The micro-crosslinked acrylamide-based terpolymers' solution microstructure study reveals significant insights into creating materials with enhanced properties such as thickening and anti-aging, applicable in numerous industrial and biomedical fields (Zhong et al., 2009).

Environmental and Regulatory Impact

  • Regulation and Environmental Impact : Research on the temporal concentration changes of certain pollutants in freshwater streams, including those related to plastic components, highlights the impact of regulations on environmental concentrations of pollutants, which could extend to considerations around the use and disposal of compounds like N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide (Quednow & Püttmann, 2009).

properties

IUPAC Name

N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3S/c1-12(19-13-7-5-4-6-8-13)14(17)16-11-15(2,18)9-10-20-3/h4-8,12,18H,9-11H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEGGRDAGBJMDKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(C)(CCSC)O)OC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-2-phenoxypropanamide

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